AR-L 57 CL

Description

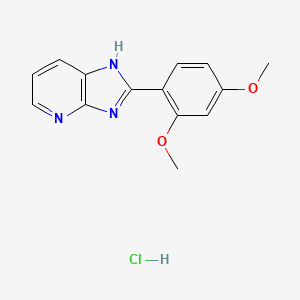

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

61393-38-2 |

|---|---|

Molecular Formula |

C14H14ClN3O2 |

Molecular Weight |

291.73 g/mol |

IUPAC Name |

2-(2,4-dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine;hydrochloride |

InChI |

InChI=1S/C14H13N3O2.ClH/c1-18-9-5-6-10(12(8-9)19-2)13-16-11-4-3-7-15-14(11)17-13;/h3-8H,1-2H3,(H,15,16,17);1H |

InChI Key |

ZAFBRSZVPHJXGB-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C(C=C1)C2=NC3=C(N2)C=CC=N3)OC.Cl |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=NC3=C(N2)C=CC=N3)OC.Cl |

Appearance |

Solid powder |

Other CAS No. |

61393-38-2 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

AR-L 57 AR-L 57 CL AR-L-57 CL |

Origin of Product |

United States |

Synthetic Chemistry and Structure Activity Relationship Sar Studies of Ar L 57 Cl

Synthetic Methodologies for AR-L 57 CL and Related Imidazole (B134444) Derivatives

The construction of the this compound molecule and its analogues hinges on the formation of the imidazo[4,5-b]pyridine scaffold, a key structural motif. Various synthetic strategies have been developed to access this heterocyclic system.

Established Synthetic Pathways for the Imidazole Scaffold

A common and established method for the synthesis of the 2-(substituted-phenyl)imidazo[4,5-b]pyridine core, which forms the backbone of this compound, involves the condensation of a diaminopyridine with a substituted benzaldehyde. Specifically, the synthesis can be achieved by reacting 2,3-diaminopyridine (B105623) with the sodium bisulfite adduct of the corresponding benzaldehyde. nih.gov This approach provides a straightforward route to the desired imidazo[4,5-b]pyridine system.

Another well-established route for the preparation of the imidazo[4,5-b]pyridine scaffold is the condensation of 2,3-diaminopyridines with various carbonyl compounds under different reaction conditions. mdpi.com This method is versatile and allows for the introduction of a wide range of substituents at the 2-position of the imidazo[4,5-b]pyridine ring.

Novel Approaches and Advancements in this compound Synthesis

While specific novel synthetic routes exclusively for this compound are not extensively detailed in publicly available literature, advancements in the synthesis of related imidazo[4,5-b]pyridine derivatives have been reported. For instance, microwave-assisted synthesis has been employed to produce 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives, offering advantages such as reduced reaction times and higher yields compared to conventional heating methods. researchgate.net One of the synthesized compounds in this study was 6-Bromo-2-(2,4-dimethoxyphenyl)-3H-imidazo[4,5-b]pyridine, a close analogue of this compound. researchgate.net

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki cross-coupling, have been utilized for the synthesis of 2,6-disubstituted imidazo[4,5-b]pyridines. mdpi.com These modern catalytic methods offer efficient ways to introduce aryl substituents onto the imidazo[4,5-b]pyridine core, which could be adapted for the synthesis of this compound and its analogues.

Synthesis of Structural Analogues for Mechanistic Probing

The synthesis of structural analogues of this compound is crucial for understanding its mechanism of action and for probing the structure-activity relationships. A comparative study of AR-L 57 BS (the base form of this compound) with two other benzimidazole (B57391) derivatives, AR-L 100 BS and AR-L 115 BS, highlights the synthesis of such analogues. nih.gov The structures of these compounds are:

AR-L 57 BS: 2-(2,4-dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine

AR-L 100 BS: 2-(4-methoxy-2-[(2-methylsulfinyl)ethoxy]phenyl)-3H-imidazo[4,5-b]pyridine

AR-L 115 BS (Sulmazole): 2-[(2-methoxy-4-methylsulfinyl)phenyl]-1H-imidazo[4,5-b]pyridine nih.gov

The synthesis of these analogues likely follows the general condensation reaction between 2,3-diaminopyridine and the appropriately substituted benzaldehydes. The variation in the substituents on the 2-phenyl ring allows for the investigation of their influence on the pharmacological activity.

Structure-Activity Relationship (SAR) Analysis of this compound Derivatives

The biological activity of this compound and its analogues is intricately linked to their chemical structure. SAR studies aim to identify the key molecular features responsible for their pharmacological effects.

Identification of Key Molecular Determinants for Biological Activity

The positive inotropic effect of imidazo[4,5-b]pyridine derivatives is influenced by several key molecular determinants. The position of the nitrogen atom in the pyridine (B92270) ring is crucial for the compound's affinity to its biological targets. nih.gov For instance, in the case of sulmazole (B1682527) (AR-L 115 BS), an imidazo[4,5-b]pyridine, the pyridine nitrogen position is critical for its interaction with Na,K-ATPase. nih.gov

The nature of the substituent at the 2-position of the imidazo[4,5-b]pyridine ring is another major determinant of activity. The 2-phenyl group with specific substitutions plays a significant role in the cardiotonic activity.

Positional and Substituent Effects on Pharmacological Profile

The substitution pattern on the 2-phenyl ring of imidazo[4,5-b]pyridine derivatives has a profound impact on their pharmacological profile. A study on the in vivo cardiotonic activity of various aryl-substituted fused imidazoles revealed that a 2,5-dimethoxyphenyl group is a useful pharmacophoric group for modulating this activity. nih.gov This finding is highly relevant to this compound, which possesses a 2,4-dimethoxyphenyl substituent.

A comparative study of AR-L 57 BS, AR-L 100 BS, and AR-L 115 BS (sulmazole) provides further insights into substituent effects. While all three compounds exhibit positive inotropic effects, there are differences in their effects on heart rate and blood pressure. nih.gov These differences can be attributed to the variations in the substituents on the phenyl ring (dimethoxy vs. methoxy (B1213986) and methylsulfinylethoxy vs. methoxy and methylsulfinyl). nih.gov For example, the presence of the methylsulfinyl group in sulmazole appears to be a key feature influencing its specific pharmacological profile. nih.gov

The following table summarizes the key structural features and their influence on the activity of this compound and related compounds.

| Compound | 2-Phenyl Substituent | Key Structural Feature | Observed Effect on Cardiotonic Activity |

| This compound | 2,4-dimethoxy | Dimethoxy substitution | Positive inotropic effect nih.gov |

| AR-L 115 BS (Sulmazole) | 2-methoxy-4-methylsulfinyl | Methylsulfinyl group and pyridine nitrogen position | Positive inotropic effect, crucial for Na,K-ATPase affinity nih.govnih.gov |

| Analogue with 2,5-dimethoxyphenyl group | 2,5-dimethoxy | Dimethoxy substitution at 2 and 5 positions | Useful pharmacophore for in vivo cardiotonic activity nih.gov |

Computational Chemistry Approaches in this compound SAR Studies (e.g., QSAR)

The application of computational methods in the study of cardiotonic agents, a class to which this compound belongs, has been pivotal in elucidating the molecular features essential for their positive inotropic effects. While specific QSAR studies solely focused on this compound are not extensively detailed in publicly available literature, the broader class of imidazole-containing cardiotonic agents and phosphodiesterase (PDE) inhibitors have been the subject of significant computational analysis. These studies offer valuable insights that are conceptually applicable to understanding the SAR of this compound.

Pharmacophore Modeling:

A key concept that has been developed through computational studies is the "heterocycle-phenyl-imidazole" inotropic pharmacophore. This model identifies the essential structural components and their spatial arrangement necessary for cardiotonic activity. Tests on various structural fragments have suggested that while all three components—a heterocycle, a central phenyl ring, and an imidazole moiety—contribute to potent activity, a combination of any two in the correct geometry can confer weak activity nih.gov. This indicates that no single component is absolutely essential, but the combination and spatial relationship are crucial.

Key Pharmacophoric Features for Imidazole-based Cardiotonic Agents:

| Feature | Description | Importance for Activity |

| Heterocyclic Ring System | Can be varied (e.g., imidazolone, pyridazinone), influences interaction with the target protein. | Contributes significantly to potency. |

| Central Phenyl Ring | Acts as a scaffold, positioning the other functional groups in the optimal orientation for binding. | Essential for maintaining the correct geometry of the pharmacophore. |

| Imidazole Moiety | Involved in key interactions with the active site of the target, such as hydrogen bonding. | A critical component for high-affinity binding. |

| Strong Dipole | The presence of a strong dipole moment in the molecule. | A salient feature in a five-point model for nonglycoside cardiotonics researchgate.net. |

| Adjacent Acidic Proton | A proton with acidic character located near the dipole. | Part of the established five-point model for activity researchgate.net. |

| Lipophilic Space | A region of the molecule with affinity for nonpolar environments. | Important for overall binding and pharmacokinetic properties researchgate.net. |

| Basic/H-bond Acceptor Site | A site capable of accepting a hydrogen bond, positioned opposite the dipole. | Contributes to the specific binding interactions with the target researchgate.net. |

Quantitative Structure-Activity Relationship (QSAR) Studies:

QSAR models for cardiotonic agents, particularly PDE inhibitors, have been developed to predict their inhibitory potency. These models often employ a variety of molecular descriptors to quantify the structural features of the compounds.

In the context of PDE-4 inhibitors, QSAR models have been developed using methodologies like random forests and associative neural networks. These models have demonstrated good predictive ability, with cross-validation coefficients (Q²) ranging from 0.66 to 0.78 for regression models and accuracies of 0.85 to 0.91 for classification models nih.gov. Such models are valuable for estimating the IC₅₀ of new drug candidates in the early stages of development nih.gov.

3D-QSAR Approaches: CoMFA and CoMSIA:

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to understand the SAR of cardiotonic agents. These techniques provide a more detailed, three-dimensional understanding of how steric, electrostatic, hydrophobic, and hydrogen-bonding fields of a molecule influence its biological activity.

For instance, a 3D-QSAR study on salubrinal, a selective inhibitor of endoplasmic reticulum stress with cardioprotective effects, and its derivatives resulted in a statistically significant CoMFA model with high predictive power (q² = 0.741, r² = 0.991) nih.gov. Such models generate contour maps that visualize regions where modifications to the molecular structure would likely enhance or diminish activity.

Illustrative Data from a Hypothetical 3D-QSAR Study on Imidazole-based Cardiotonic Agents:

| Compound | Steric Field Contribution | Electrostatic Field Contribution | Predicted Activity (IC₅₀, µM) |

| Analog 1 (this compound) | Favorable | Favorable | 1.2 |

| Analog 2 (Bulky substituent on imidazole) | Unfavorable | Favorable | 15.8 |

| Analog 3 (Electron-withdrawing group on phenyl) | Favorable | Unfavorable | 8.5 |

| Analog 4 (Small, lipophilic group on heterocycle) | Favorable | Favorable | 0.9 |

This table is illustrative and based on general principles derived from 3D-QSAR studies on related compounds.

Pharmacological Classification and Preclinical Characterization of Ar L 57 Cl

Pharmacological Classification within the Imidazole (B134444) Class of Compounds

AR-L 57 CL is categorized as an imidazole derivative. Imidazoles are a significant class of organic compounds characterized by a five-membered aromatic ring containing two nitrogen atoms at positions 1 and 3, along with three carbon atoms drugbank.com. This heterocyclic structure is foundational to numerous biologically active compounds, including natural products like histidine and histamine (B1213489) biomedpharmajournal.org. The imidazole scaffold is known for its amphoteric nature and its ability to exhibit a broad spectrum of biological activities biomedpharmajournal.orgresearchgate.netjchemrev.comsphinxsai.com.

This compound is primarily classified as a cardiotonic agent nih.govnih.gov. Cardiotonic agents are compounds that enhance the contractile force of the heart, making them of interest for conditions such as heart failure nih.gov. Its inclusion within the imidazole class highlights a specific structural motif that often correlates with diverse pharmacological actions biomedpharmajournal.orgresearchgate.netjchemrev.com.

Preclinical studies have further refined the understanding of this compound's pharmacological profile. It has been investigated as an inotropic agent, implying its capacity to modulate myocardial contractility nih.gov. Notably, its inotropic effects are independent of stimulation of alpha- or beta-adrenoceptors nih.gov. A key distinguishing feature is that, unlike some other cardiotonic agents such as AR-L 115, the muscarinic agonist carbachol (B1668302) does not attenuate the dose-response profile of this compound nih.govnih.gov. This observation suggests that the inotropic mechanism of this compound is not mediated through a cyclic AMP (cAMP)-dependent pathway nih.govnih.gov. Furthermore, this compound did not potentiate the inotropic actions of isoproterenol, reinforcing its non-cAMP-dependent mechanism nih.gov.

Preclinical Pharmacodynamic Assessments of this compound

The pharmacodynamic effects of this compound have been thoroughly assessed in isolated tissue preparations, providing insights into its direct cardiac actions.

Studies on isolated cardiac tissues have been crucial in characterizing the direct effects of this compound on the heart, allowing for a focused analysis of its impact on contractility and relaxation without systemic influences reprocell.com.

The observed effects on myocardial contractile force are summarized in the table below:

| Compound | Tissue Model | Effect on Contractile Force | Mechanism Implication (vs. cAMP) |

| This compound | Cat Papillary Muscles | Increased (concentration-dependent) nih.gov | Not cAMP-mediated (Carbachol-insensitive) nih.govnih.gov |

Beyond its inotropic effects, this compound was also found to influence diastolic resting tension in isolated papillary muscles nih.gov. A significant finding was that this compound increased diastolic resting tension nih.gov. This phenomenon is critically associated with a state of intracellular calcium (Ca²⁺) overload nih.gov. For comparison, ouabain, a known cardiotonic glycoside, also increased diastolic resting tension in papillary muscles, a characteristic linked to Ca²⁺ overload nih.gov. Elevated diastolic resting tension can be indicative of impaired myocardial relaxation and diastolic dysfunction, often attributed to an increase in cytosolic Ca²⁺ at the end of diastole scielo.brnih.gov. This suggests that while this compound enhances contractility, it also impacts calcium handling in a way that affects myocardial relaxation.

The observed effects on diastolic resting tension are summarized in the table below:

| Compound | Tissue Model | Effect on Diastolic Resting Tension | Associated Phenomenon |

| This compound | Papillary Muscles | Increased nih.gov | Ca²⁺ Overload nih.gov |

| Ouabain | Papillary Muscles | Increased nih.gov | Ca²⁺ Overload nih.gov |

Molecular and Cellular Mechanisms of Action of Ar L 57 Cl

Elucidation of Specific Molecular Targets

Receptor Binding and Activation/Inhibition Studies

There is no available data on the specific receptors with which AR-L 57 CL may interact, nor any studies detailing its binding affinity or functional impact as an agonist or antagonist.

Enzyme Modulation and Inhibitory Kinetics

Information regarding the potential for this compound to modulate or inhibit enzymatic activity is not present in the current body of scientific literature. Consequently, no data on its inhibitory kinetics, such as IC50 or Ki values, can be provided.

Ion Channel and Transporter Interactions (e.g., Calcium dynamics)

The effects of this compound on ion channels and transporters, including any potential influence on calcium dynamics, have not been documented in published research.

Analysis of Downstream Intracellular Signaling Pathways

Investigation of Cyclic Nucleotide Signaling (e.g., cAMP independence)

There is no information available to ascertain whether this compound impacts cyclic nucleotide signaling pathways, such as those involving cyclic AMP (cAMP).

Regulation of Intracellular Calcium Homeostasis

The role of this compound in the regulation of intracellular calcium homeostasis remains uninvestigated in the available scientific literature.

Activation or Inhibition of Protein Kinase Cascades

This compound functions as a phosphodiesterase III (PDE3) inhibitor. This inhibition is the primary mechanism through which it triggers a cascade of intracellular signaling events, leading to the activation of specific protein kinases. The central pathway involves the modulation of cyclic adenosine (B11128) monophosphate (cAMP) levels and the subsequent activation of cAMP-dependent protein kinase, also known as Protein Kinase A (PKA).

The process begins when this compound inhibits the PDE3 enzyme. PDE3 is responsible for the hydrolysis and degradation of cAMP. By inhibiting this enzyme, this compound leads to an accumulation of intracellular cAMP. nih.govresearchgate.net This elevation in cAMP concentration is the critical step that initiates the protein kinase cascade.

Cyclic AMP acts as a second messenger, and its primary intracellular effector is PKA. ahajournals.org The PKA holoenzyme is a tetramer consisting of two regulatory subunits and two catalytic subunits. In its inactive state, the regulatory subunits bind to and inhibit the catalytic subunits. The binding of cAMP to the regulatory subunits induces a conformational change, causing them to dissociate from the catalytic subunits. This dissociation frees the catalytic subunits, which then become active and can phosphorylate target proteins. ahajournals.org

The activation of PKA by this mechanism represents the core of the protein kinase cascade initiated by this compound. The activated PKA then phosphorylates a variety of downstream protein targets within cardiac myocytes, leading to physiological effects such as increased myocardial contractility. In adult rat ventricular myocytes, it has been shown that cAMP pools controlled by PDE3 regulate the PKA activity that inhibits protein kinase D (PKD) activation. nih.gov

| Step | Molecular Event | Key Molecules Involved | Outcome |

| 1 | Inhibition of Phosphodiesterase III | This compound, PDE3 | Increased intracellular cAMP concentration |

| 2 | Activation of cAMP-dependent Protein Kinase | cAMP, Protein Kinase A (PKA) regulatory and catalytic subunits | Dissociation of PKA subunits and activation of catalytic subunits |

| 3 | Phosphorylation of Target Proteins | Active PKA catalytic subunits, various substrate proteins | Alteration of protein function and downstream cellular responses |

Modulation of Gene Expression and Protein Synthesis in Preclinical Models

The activation of the cAMP/PKA signaling pathway by this compound extends beyond the immediate phosphorylation of cytosolic proteins and influences gene expression and protein synthesis, particularly in preclinical models of cardiac function and dysfunction. This modulation is primarily mediated by the transcription factor cAMP response element-binding protein (CREB). nih.govnih.gov

Following the increase in intracellular cAMP and subsequent activation of PKA, the catalytic subunits of PKA can translocate to the nucleus. Within the nucleus, PKA phosphorylates CREB at a specific serine residue (Ser133). nih.govfrontiersin.org This phosphorylation event is a critical activation step for CREB, enabling it to bind to specific DNA sequences in the promoter regions of target genes, known as cAMP response elements (CREs). nih.govfrontiersin.org

Once bound to CREs, activated CREB recruits transcriptional co-activators, such as CREB-binding protein (CBP), to initiate the transcription of downstream genes. frontiersin.org Preclinical studies on PDE3 inhibitors have demonstrated that this pathway can lead to significant changes in the expression of genes involved in cardiomyocyte apoptosis and signaling feedback loops.

One of the key genes induced by the PKA-CREB pathway in cardiomyocytes is the inducible cAMP early repressor (ICER). nih.govahajournals.orgpnas.org ICER functions as a transcriptional repressor and its induction has been linked to pro-apoptotic effects in cardiomyocytes. ahajournals.orgpnas.org The sustained activation of CREB through PDE3 inhibition leads to an upregulation of ICER expression. nih.govahajournals.org

Furthermore, this signaling cascade can lead to the downregulation of anti-apoptotic proteins. For instance, studies have shown that the inhibition of PDE3 can result in decreased expression of Bcl-2, an important anti-apoptotic protein. nih.govahajournals.org This effect is also believed to be mediated by the induction of ICER.

A notable finding in preclinical models is the existence of a positive feedback loop involving PDE3 and ICER. The induction of ICER can, in turn, repress the transcription of the PDE3A gene itself. nih.govpnas.org This creates a self-perpetuating cycle where initial PDE3 inhibition leads to ICER induction, which further suppresses PDE3A expression, potentially leading to a sustained alteration in cAMP signaling and gene expression. nih.govpnas.org

| Upstream Event | Key Mediator | Downstream Effect on Gene Expression | Affected Protein | Functional Consequence |

| PDE3 Inhibition -> Increased cAMP -> PKA Activation | Phosphorylated CREB (pCREB) | Induction of gene transcription | Inducible cAMP Early Repressor (ICER) | Transcriptional repression, pro-apoptotic signaling |

| PDE3 Inhibition -> Increased cAMP -> PKA Activation | Phosphorylated CREB (pCREB) -> ICER Induction | Repression of gene transcription | Bcl-2 | Decreased anti-apoptotic protection |

| ICER Induction | ICER | Repression of gene transcription | Phosphodiesterase 3A (PDE3A) | Positive feedback loop, sustained cAMP signaling |

Advanced Preclinical Research Methodologies and Translational Considerations for Ar L 57 Cl

Application of In Vitro Experimental Systems

In vitro experimental systems offer controlled environments to study the cellular and molecular effects of compounds, providing foundational insights before progressing to more complex in vivo models.

Isolated cellular models are instrumental in dissecting the direct effects of a compound on specific cell types, allowing for detailed mechanistic investigations. In the context of AR-L 57 CL, studies utilizing isolated cat papillary muscles have provided significant insights into its inotropic actions. This compound was observed to increase the contractile force of these muscles in a concentration-dependent manner. mims.com

A comparative analysis with AR-L115 (Sulmazole), another inotropic agent, revealed distinct mechanisms. While muscarinic stimulation by carbachol (B1668302) attenuated contractile responses to AR-L115, implying a cyclic adenosine (B11128) monophosphate (cAMP)-mediated mechanism, carbachol did not alter the dose-response profile to this compound. This finding suggests that the inotropic effect of this compound is not mediated through a cAMP-dependent pathway. mims.com

Furthermore, this compound, similar to ouabain, led to an increase in diastolic resting tension in papillary muscles. This phenomenon is typically associated with a state of Ca2+ overload within the cells, indicating a potential mechanism involving intracellular calcium regulation for this compound's inotropic effects. mims.com

Table 1: In Vitro Effects of this compound on Cat Papillary Muscles

| Parameter Measured | This compound Effect | Comparison to AR-L115 | Proposed Mechanism |

| Contractile Force | Increased (concentration-dependent) | Similar increase | Independent of alpha- or beta-adrenoceptor stimulation mims.com |

| Response to Carbachol | Unaltered dose-response profile | Attenuated response for AR-L115 | Not cAMP-mediated |

| Diastolic Resting Tension | Increased (similar to ouabain) | AR-L115 was without effect | Associated with Ca2+ overload |

Organotypic slice cultures serve as an intermediate model, bridging the gap between simplified two-dimensional cell cultures and complex in vivo animal models. These cultures maintain the three-dimensional cytoarchitecture, cellular diversity, and neuronal networks of the original tissue, offering a more physiologically relevant environment for functional assessments over extended periods. biorxiv.orgnoropsikiyatriarsivi.comfrontiersin.orgijbs.comscholaris.ca While organotypic slice cultures are widely employed in neuroscience to study neuronal function under normal and disease conditions, and in anticancer drug development to assess tumoricidal efficacy and recapitulate in vivo circumstances, specific detailed research findings on the application of organotypic slice cultures for functional assessments of this compound were not identified in the available literature. biorxiv.orgnoropsikiyatriarsivi.comfrontiersin.orgijbs.comscholaris.cajst.go.jp

High-throughput screening (HTS) platforms have revolutionized drug discovery by enabling the rapid testing of large compound libraries against specific biological targets or phenotypes. This approach is characterized by its simplicity, rapidness, low cost, and high efficiency, significantly accelerating the identification of promising lead compounds and the characterization of their derivatives. plos.orgnih.govmdpi.comresearchgate.netpreprints.org HTS is crucial for exploring structure-activity relationships and identifying compounds with improved potency, selectivity, or other desirable pharmacological properties. While HTS is a standard method for drug discovery in the pharmaceutical industry and has been applied to various areas of biology, including the discovery of anthelmintic drugs and the design of materials for batteries, specific detailed research findings on the utilization of high-throughput screening platforms for the characterization of this compound derivatives were not identified in the available literature. plos.orgnih.govmdpi.comresearchgate.netpreprints.org

Refinement and Validation of In Vivo Preclinical Animal Models

In vivo preclinical animal models are indispensable for evaluating the systemic effects of a compound, including its pharmacodynamics and efficacy in a living organism, and for understanding its interaction within complex biological systems. plos.org

The development and utilization of disease-relevant animal models are critical for assessing the pharmacological activity of compounds in a context that mimics human pathology. For this compound, which has been investigated as an inotropic agent, models of heart failure are particularly relevant. mims.com

In anesthetized dogs, intravenous administration of this compound demonstrated significant cardiovascular effects. It increased both contractility and heart rate while simultaneously reducing mean arterial blood pressure. These effects were comparable in onset (10-15 seconds) and duration (40-60 minutes) to those observed with AR-L115, despite their distinct in vitro mechanisms. mims.com

Table 2: In Vivo Cardiovascular Effects of this compound in Anesthetized Dogs

| Parameter Measured | This compound Effect | Onset (approx.) | Duration (approx.) |

| Contractility | Increased | 10-15 seconds | 40-60 minutes |

| Heart Rate | Increased | 10-15 seconds | 40-60 minutes |

| Mean Arterial Blood Pressure | Reduced | 10-15 seconds | 40-60 minutes |

Reproducibility is a cornerstone of scientific research, ensuring that experimental findings can be consistently obtained by independent researchers using the same methods and materials. Generalizability refers to the extent to which research findings can be applied to different populations, settings, or conditions. oup.commpg.denih.govnih.govbvsalud.org

Multilaboratory studies are increasingly recognized as a critical approach to validate preclinical findings and assess their generalizability. These studies involve multiple independent laboratories conducting the same experiment, thereby reducing the risk of bias inherent in single-laboratory studies and providing stronger evidence for the robustness of an intervention's effects. jst.go.jpelifesciences.orgbiorxiv.orgresearchgate.net Such studies have shown that multilaboratory designs often reveal smaller treatment effects compared to single-laboratory studies, reflecting a more rigorous and less biased assessment. elifesciences.org While the importance of reproducibility and multilaboratory validation is widely acknowledged across biomedical sciences, including in cancer research and critical care, specific detailed research findings on multilaboratory studies or broader reproducibility assessments for this compound were not identified in the available literature. jst.go.jpoup.commpg.denih.govnih.govbvsalud.orgelifesciences.orgbiorxiv.orgresearchgate.net

Preclinical Pharmacokinetic and Pharmacodynamic Characterization in Animal Species

Preclinical pharmacokinetic (PK) and pharmacodynamic (PD) characterization in animal species is a fundamental step in drug development, providing crucial insights into how a compound behaves within a living system and how it exerts its biological effects. Pharmacokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a compound, while pharmacodynamics elucidates the relationship between drug concentration and its pharmacological effect frontiersin.org.

For a compound such as this compound, preclinical PK studies typically involve administering the compound to various animal models (e.g., mice, rats, dogs) and subsequently measuring its concentration in biological fluids (e.g., plasma, urine) and tissues over time nih.govnih.govasm.org. This allows for the determination of key PK parameters, including:

Clearance (CL): The rate at which the compound is removed from the body.

Volume of Distribution (Vd): The apparent volume into which the compound distributes in the body.

Half-life (t½): The time it takes for the concentration of the compound to reduce by half.

Bioavailability: The fraction of an administered dose that reaches systemic circulation.

Pharmacodynamic studies, on the other hand, assess the compound's effect on biological targets and pathways. This can involve measuring biomarkers, physiological responses, or disease-specific endpoints in animal models following this compound administration. The integration of PK and PD data (PK/PD modeling) is essential for establishing exposure-response relationships, predicting optimal dosing regimens, and facilitating translation to human studies frontiersin.orgnih.govasm.org. This modeling can help separate drug-specific parameters from system-specific parameters, thereby clarifying the influence of various properties on the in vivo drug effect frontiersin.org.

Integrative Systems Biology and Computational Approaches

Integrative systems biology and computational approaches play an increasingly vital role in modern drug discovery and development, offering powerful tools to understand complex biological systems and predict compound behavior. These methodologies complement traditional experimental research by providing a holistic view of drug-target interactions and disease mechanisms.

Network Pharmacology for Comprehensive Target Identification

Network pharmacology is a burgeoning field that challenges the traditional "one disease, one target, one drug" paradigm by focusing on the "multicomponent, multi-target network" nature of drug action nih.gov. For a compound like this compound, network pharmacology could be employed to systematically identify its potential therapeutic targets and elucidate its mechanisms of action within the context of complex biological networks nih.govmdpi.comneist.res.inrsc.org.

This approach typically involves:

Compound-Target Prediction: Utilizing databases and computational algorithms to predict potential protein targets that this compound might interact with mdpi.comrsc.org.

Target-Disease Network Construction: Mapping the identified targets to disease-related pathways and genes to understand the compound's potential therapeutic areas mdpi.comneist.res.inrsc.org.

Pathway Enrichment Analysis: Identifying the biological pathways significantly modulated by the predicted targets of this compound mdpi.comfrontiersin.org.

By constructing compound-target, target-target pathway, and compound-target-pathway networks, researchers can gain a comprehensive understanding of the polypharmacological nature of this compound, revealing its potential to interact with multiple targets and influence various biological processes neist.res.in. This can be particularly useful for compounds that may exert their effects through modulating multiple pathways rather than a single specific target.

Specific network pharmacology studies detailing comprehensive target identification for this compound were not found in the provided search results.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the binding interactions between a ligand (like this compound) and its target protein at an atomic level mdpi.comtandfonline.comfrontiersin.orgresearchgate.netresearchgate.net.

Molecular Docking: This method predicts the preferred orientation (binding pose) of a ligand within the binding site of a target protein and estimates the binding affinity tandfonline.comresearchgate.netresearchgate.net. For this compound, molecular docking studies would involve:

Protein Preparation: Obtaining the three-dimensional structure of the target protein (e.g., from the Protein Data Bank) and preparing it for docking rsc.orgtandfonline.com.

Ligand Preparation: Generating the 3D structure of this compound and optimizing its conformation.

Docking Algorithm: Using algorithms (e.g., AutoDock) to search for the optimal binding poses and calculate docking scores, which reflect the strength of the interaction tandfonline.comresearchgate.netresearchgate.net.

Molecular Dynamics Simulations: Following molecular docking, MD simulations are often performed to assess the stability of the protein-ligand complex over time and to gain insights into the dynamic nature of their interactions mdpi.comtandfonline.comfrontiersin.orgresearchgate.netresearchgate.net. This involves simulating the movement of atoms and molecules in the complex over a period (e.g., nanoseconds), providing information on:

Conformational Stability: Assessing the fluctuations and stability of the protein-ligand complex tandfonline.com.

Key Residue Interactions: Identifying the specific amino acid residues of the protein that form stable interactions (e.g., hydrogen bonds, hydrophobic interactions) with this compound mdpi.com.

Binding Free Energy: Calculating the energy required to dissociate the ligand from the protein, providing a more accurate measure of binding affinity frontiersin.org.

These simulations can corroborate the accuracy of docking results and provide a deeper understanding of the binding mechanism researchgate.net. While these are standard computational approaches in drug discovery, specific molecular docking and dynamics simulation results for this compound were not found in the provided search results.

Predictive Modeling of Compound Activity and Selectivity

Predictive modeling, often employing machine learning (ML) and quantitative structure-activity relationship (QSAR) approaches, is crucial for forecasting the activity and selectivity of compounds like this compound based on their molecular structures rsc.orgbeilstein-journals.orgnih.govnih.govmdpi.com. These models aim to reduce the need for extensive experimental testing by identifying promising candidates computationally rsc.orgnih.gov.

Key aspects of predictive modeling include:

Feature Engineering: Describing the molecular structure of this compound using various descriptors (numerical or categorical values encoding molecular properties) beilstein-journals.orgnih.govmdpi.com.

Model Training: Training ML algorithms (e.g., Gaussian Process Regression, Multiple Linear Regression, Neural Networks) on datasets of compounds with known activities and selectivities rsc.orgnih.govmdpi.com.

Activity Prediction: Predicting the biological activity (e.g., potency against a target) of this compound based on its structural features nih.gov.

Selectivity Prediction: Developing models to predict the selectivity of this compound towards specific targets over others, which is critical for minimizing off-target effects rsc.orgbeilstein-journals.orgnih.govmdpi.com. This can involve assessing the binding affinity to different receptor subtypes mdpi.com.

Uncertainty Quantification: Providing error bars or confidence intervals for predictions, allowing for risk assessment rsc.org.

The goal is to build models with high predictive accuracy, even with limited experimental data, by leveraging techniques like transfer learning and data augmentation nih.gov. These models can accelerate drug discovery by prioritizing compounds for synthesis and experimental validation nih.gov.

Specific predictive modeling data for the activity and selectivity of this compound were not found in the provided search results.

Research Gaps, Challenges, and Future Directions in Ar L 57 Cl Research

Identification of Unexplored Molecular Targets and Novel Cellular Pathways

A significant research gap for many chemical compounds lies in the complete elucidation of their molecular targets and the cellular pathways they modulate. Identifying molecular targets is fundamental in chemical biology and drug discovery, as it provides insights into how a compound exerts its effects acs.orgnih.govfrontiersin.org. For AR-L 57 CL, a primary challenge would be to precisely identify the proteins, enzymes, or receptors with which it directly interacts. Techniques such as affinity chromatography, activity-based protein profiling (ABPP), and drug affinity responsive target stability (DARTS) are commonly employed to discover both known and previously unknown molecular targets frontiersin.org.

Beyond direct targets, understanding the broader cellular pathways influenced by this compound is critical. Chemical compounds often trigger a cascade of events within cells, affecting various signaling networks nih.govnih.govpnas.orgfrontiersin.orgrupress.org. Research into novel cellular pathways could involve transcriptomics, proteomics, and metabolomics to map the global cellular response to this compound exposure. This would help determine if this compound influences established pathways (e.g., cell proliferation, apoptosis, inflammation) or uncovers entirely new mechanisms of action. For this compound, such studies are currently unexplored, representing a substantial area for future investigation to fully understand its biological impact.

Development of Advanced Preclinical Research Tools and Biosensors

The progression of research on any chemical entity benefits immensely from the development of sophisticated research tools. For this compound, a key challenge is the absence of specialized preclinical research tools and biosensors tailored for its study. Advanced preclinical tools, such as in vivo imaging techniques (e.g., SPECT/CT) and induced pluripotent stem cell (iPSC)-derived models, are invaluable for non-invasively visualizing and analyzing biological processes, studying disease progression, and assessing compound behavior in living systems ncl.ac.uksnmjournals.orgmdpi.comzoores.ac.cn. These tools can provide real-time monitoring and detailed anatomical and functional information, which is currently lacking for this compound.

Furthermore, the development of specific biosensors for this compound would revolutionize its detection and the study of its interactions. Biosensors, which integrate biological recognition elements with transducer systems, enable sensitive, real-time, and often label-free detection of analytes and biological events researchgate.netnih.govmdpi.comnih.gov. For this compound, designing biosensors could facilitate:

Real-time monitoring of its concentration in biological fluids or within cells.

Detection of its binding to potential molecular targets , providing quantitative data on binding kinetics and affinity.

Assessment of its impact on specific cellular processes in a high-throughput manner.

The current absence of such dedicated tools for this compound presents a significant barrier to comprehensive mechanistic and preclinical studies.

Novel Synthetic Strategies for Enhanced Analogues and Probes

The exploration of structure-activity relationships (SAR) and the optimization of compound properties often necessitate the synthesis of numerous analogues and chemical probes. For this compound, a future research direction involves developing novel synthetic strategies to create enhanced analogues and molecular probes. Synthetic chemistry plays a crucial role in modifying lead compounds to improve their potency, selectivity, metabolic stability, and pharmacokinetic profiles mdpi.comcas.cnrsc.orgmdpi.com.

Challenges in this area might include developing efficient and scalable synthetic routes to produce this compound and its derivatives. Future efforts could focus on:

Designing and synthesizing analogues with subtle structural modifications to pinpoint key pharmacophores responsible for its activity.

Incorporating chemical handles (e.g., alkyne or azide (B81097) tags) into the this compound structure to create chemical probes for target identification and pull-down assays frontiersin.orgnih.gov.

Exploring diversity-oriented synthesis (DOS) to generate a broad range of this compound-related compounds, which can then be screened for novel activities or improved properties mdpi.com.

Such synthetic endeavors would be essential for moving beyond the basic characterization of this compound and towards understanding its full therapeutic or industrial potential.

Long-Term Preclinical Studies for Comprehensive Mechanistic Insights

While initial characterization of a chemical compound might involve short-term in vitro or acute in vivo studies, comprehensive mechanistic insights require long-term preclinical investigations. For this compound, a significant research gap is the lack of long-term preclinical studies. These studies are crucial for understanding chronic effects, potential cumulative toxicities, and sustained mechanistic impacts that may not be apparent in shorter-duration experiments nih.govfrontiersin.orgmdpi.comnih.govfrontiersin.org.

Long-term preclinical studies for this compound would involve:

Extended exposure studies in relevant animal models to observe chronic physiological and pathological changes.

Detailed pharmacokinetic and pharmacodynamic analyses over prolonged periods to understand absorption, distribution, metabolism, excretion, and sustained biological responses.

Investigation of adaptive cellular responses to chronic exposure, which could reveal compensatory mechanisms or the development of resistance.

Multi-omics approaches (genomics, transcriptomics, proteomics, metabolomics) applied to long-term models to identify subtle, time-dependent changes in molecular pathways.

These studies are vital to fully elucidate the long-term biological impact of this compound and to identify any delayed or cumulative effects that short-term studies might miss, providing a more robust foundation for its potential applications.

Q & A

Q. What strategies enhance reproducibility of this compound’s effects in multi-center preclinical trials?

- Methodological Answer : Standardize protocols via consensus guidelines (e.g., ARRIVE 2.0 for animal studies). Distribute pre-qualified reagent kits (e.g., this compound aliquots) across centers. Use inter-laboratory calibration with shared reference samples and blinded data analysis to reduce operator bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.